molecular formula C11H8N2OS B1599509 4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole CAS No. 857283-94-4

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole

Cat. No. B1599509
M. Wt: 216.26 g/mol
InChI Key: FTGJJMLYVNMJHU-UHFFFAOYSA-N
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Description

Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .


Synthesis Analysis

The synthesis of related compounds involves various methodologies, including palladium-catalyzed oxidative carbonylation and cyclization reactions . For example, bio-based thermoplastic polyurethanes (TPUs) have been synthesized using bio-derived compounds such as propane-1,3-diol (PDO) as a chain extender .


Molecular Structure Analysis

The molecular structures of synthesized compounds are often characterized using single-crystal X-ray analysis, revealing intricate details about their geometry.


Chemical Reactions Analysis

Chemical reactions involving isocyanate groups often lead to the formation of polymers or other complex molecular architectures .


Physical And Chemical Properties Analysis

The physical properties of materials derived from isocyanate-based compounds are crucial for their application in various fields . The chemical properties of isocyanate-containing compounds, such as reactivity, polymerization behavior, and interactions with other molecules, are fundamental to their utility in creating advanced materials.

Scientific Research Applications

Synthetic Organic Chemistry and Heterocycle Synthesis

Research demonstrates the utility of thiazole derivatives in the synthesis of a wide variety of heterocyclic compounds, which are integral to the development of pharmaceuticals, agrochemicals, and organic materials. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes yields a range of heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, showcasing the versatility of thiazole compounds in synthesizing complex heterocyclic structures (Shibuya, 1984).

Materials Science and Corrosion Inhibition

Thiazoles are also significant in materials science, particularly in the development of corrosion inhibitors for metals. A study on the synthesis and corrosion inhibition ability of thiazoles on copper surfaces in acidic environments highlights their potential as effective corrosion inhibitors. These inhibitors show about 90% efficiency at optimum concentrations, indicating that thiazole derivatives can serve as potent materials for protecting metals against corrosion (Farahati et al., 2019).

Pharmacology and Drug Development

Moreover, thiazole derivatives exhibit a broad range of biological activities, including antimicrobial and anticancer properties. The synthesis of new thiazole compounds and their structural elucidation, followed by evaluations of their antimicrobial activity, provide a foundation for the development of new therapeutic agents. Certain thiazole derivatives have shown high antimicrobial activity, surpassing standard antibiotics, which underscores their potential in treating various bacterial and fungal infections (Althagafi et al., 2019).

Safety And Hazards

Isocyanates are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation .

Future Directions

The future of isocyanate research is likely to involve the development of safer and more environmentally friendly methods of production, as well as the exploration of new applications in various industries .

properties

IUPAC Name

4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-8-13-11(6-15-8)9-2-4-10(5-3-9)12-7-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGJJMLYVNMJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428196
Record name 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isocyanatophenyl)-2-methyl-1,3-thiazole

CAS RN

857283-94-4
Record name 4-(4-Isocyanatophenyl)-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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